molecular formula C11H8ClFN2O B2597047 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine CAS No. 1340355-11-4

2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine

Cat. No. B2597047
CAS RN: 1340355-11-4
M. Wt: 238.65
InChI Key: GWBPKDTWVMYHSE-UHFFFAOYSA-N
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Description

“2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play an important role in medicinal and pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “this compound” can be predicted using computational methods such as Ab-initio and Density Functional Theory (DFT) calculations . These methods can provide insights into the optimized geometry, Mulliken charge distributions, and intermolecular interactions of the molecule .

Scientific Research Applications

Antiviral and Antibacterial Activity

  • Pyrimidine derivatives have been explored for their potential in antiviral and antibacterial applications. Specifically, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibition of retrovirus replication in cell culture, demonstrating antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003). Additionally, novel pyrimidine derivatives have exhibited efficient anti-influenza virus activity, indicating potential efficacy for topical treatment of influenza virus infection (Hisaki et al., 1999).

Synthesis and Structural Analysis

  • Research on the synthesis of pyrimidine derivatives, such as 2,4-dichloro-5-methoxy-pyrimidine, highlights the compound as a new intermediate with a total yield of product about 46%, purity higher than 99.5% (Liu Guo-ji, 2009). The crystal structure of related compounds, like nuarimol, provides insights into the arrangement and interactions within the crystal, aiding in understanding the physical properties of these substances (Kang et al., 2015).

Medicinal Chemistry Applications

  • The design and synthesis of novel pyrimidine derivatives with potential anti-inflammatory and analgesic activities have been a focus area, with certain derivatives showing improved activities based on the nature of the substituent. This research emphasizes the importance of pyrimidine in medicinal chemistry and biological processes (Muralidharan et al., 2019). Furthermore, the development of fluorometric methods for the determination of specific pyrimidine derivatives in biological materials facilitates the study of their absorption, metabolism, and excretion, contributing to the understanding of their potential therapeutic uses (Kaiser & Forist, 1975).

Herbicidal and Acaricidal Activity

  • The exploration of pyrimidine derivatives in agricultural settings includes the synthesis and evaluation of compounds with herbicidal and acaricidal activities. These studies demonstrate the diverse applications of pyrimidine derivatives beyond medicinal contexts, offering potential solutions for pest control in agriculture (Gong-chun, 2011).

properties

IUPAC Name

2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBPKDTWVMYHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC(=NC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1340355-11-4
Record name 2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
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